

The Impact of EDP-305 on Hepatocyte Gene Expression: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EDP-305 is a potent and selective, orally administered, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that is highly expressed in the liver and intestine and serves as a critical regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[2][5] As such, FXR has emerged as a key therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[6][7][8] This technical guide provides an in-depth analysis of the preclinical and clinical data on EDP-305, with a specific focus on its impact on gene expression in hepatocytes.

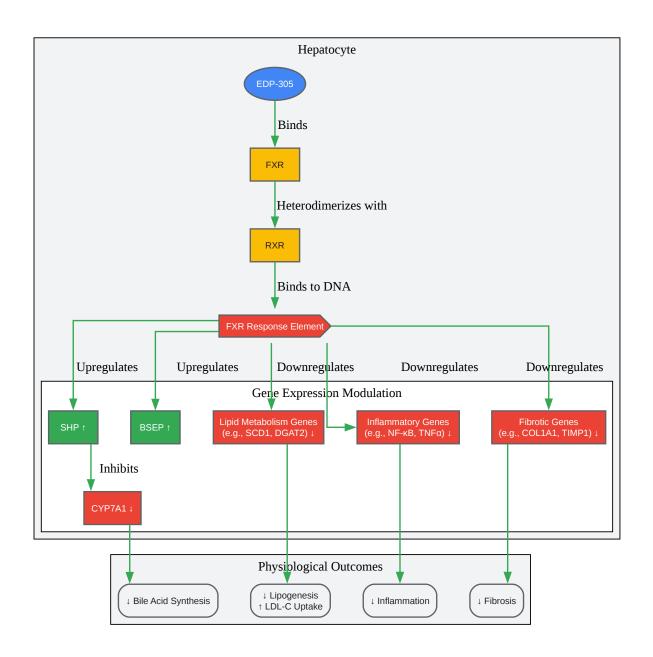
Mechanism of Action: FXR Agonism

EDP-305 is a synthetic, non-steroidal FXR agonist that has been engineered to optimize binding interactions with the receptor.[2] It demonstrates high potency, with an EC50 value of 8 nM in a full-length FXR reporter assay using HEK cells, which is approximately 16-fold more potent than obeticholic acid (OCA).[6] Importantly, **EDP-305** is highly selective for FXR and shows minimal cross-reactivity with other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[4][6]

Upon binding to FXR in hepatocytes, **EDP-305** initiates a signaling cascade that modulates the expression of numerous target genes. This leads to beneficial effects on several pathways



implicated in the pathogenesis of NASH.



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Figure 1: EDP-305 Signaling Pathway in Hepatocytes.

Impact on Gene Expression in Human Hepatocytes (In Vitro)

Studies utilizing human hepatocyte cell lines, including HepaRG and Huh7.5, have demonstrated that **EDP-305** potently modulates the expression of genes involved in bile acid metabolism, lipid metabolism, inflammation, and fibrosis.[1][2][6][9]

Bile Acid Metabolism

EDP-305 treatment leads to a dose-dependent regulation of genes central to bile acid homeostasis. A key target is the Small Heterodimer Partner (SHP), a negative regulator of bile acid synthesis, which is significantly upregulated.[1][6] This, in turn, suppresses the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][6][8] Additionally, **EDP-305** increases the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[6]

Gene	Cell Line	EDP-305 Concentration	Change in mRNA Expression	Reference
SHP	Huh7.5	12 nM 5-fold increase		[6]
BSEP	Huh7.5	12 nM	18-fold increase	[6]
CYP7A1	Huh7.5	12 nM	Reduced to ~5% of control	[6]
SHP	HepaRG	Dose-dependent	Increase	[2]
CYP7A1	HepaRG	Dose-dependent	Decrease	[2]
FGF19	Human Hepatocytes	Not specified	Induced expression	[1]

Table 1: Effect of **EDP-305** on Bile Acid Metabolism Gene Expression in Human Hepatocytes.

Lipid Metabolism



EDP-305 has demonstrated favorable effects on lipid metabolism in hepatocytes. It has been shown to reduce the expression of lipogenic genes such as Stearoyl-CoA desaturase-1 (SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and CD36.[2][9] This leads to decreased triglyceride accumulation in these cells.[7][8] Furthermore, **EDP-305** treatment has been associated with enhanced low-density lipoprotein (LDL)-cholesterol uptake.[7][8]

Gene/Paramet er	Cell Line	EDP-305 Concentration	Change in Expression/Le vel	Reference
SCD1	Huh7.5	50 nM	Decrease	[2]
CD36	Huh7.5	50 nM	nM Decrease	
DGAT2	Huh7.5	50 nM	Decrease	[2]
Triglyceride Accumulation	Huh7.5 & HepaRG	1 μΜ	Decrease	[2][7]
LDL-Cholesterol Uptake	Not specified	Not specified	Enhanced	[7][8]

Table 2: Effect of **EDP-305** on Lipid Metabolism in Human Hepatocytes.

Inflammation and Fibrosis

Beyond its metabolic effects, **EDP-305** exhibits anti-inflammatory and anti-fibrotic properties by modulating gene expression in relevant cell types. In human macrophage-like THP-1 cells, **EDP-305** treatment resulted in the downregulation of key inflammatory genes, including NF-κB, TNF α , IL-1 β , and CCL2.[2] In primary human hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, **EDP-305** treatment led to an anti-fibrotic gene signature with decreased expression of α -SMA, Col1A1, Col3A1, and TIMP2.[2]

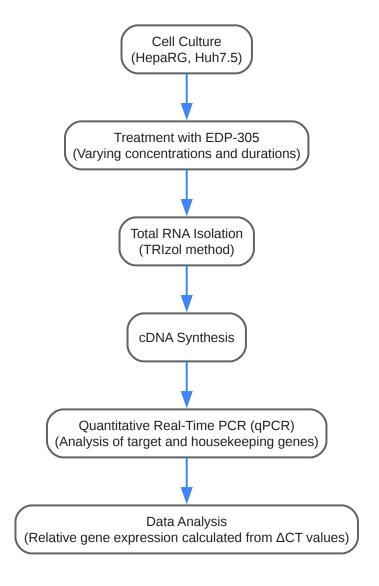


Gene	Cell Type	Condition	EDP-305 Concentrati on	Change in mRNA Expression	Reference
NF-ĸB	THP-1	LPS- stimulated	50 nM	Decrease	[2]
ΤΝΕα	THP-1	LPS- stimulated	50 nM	Decrease	[2]
ΙL-1β	THP-1	LPS- stimulated	50 nM	Decrease	[2]
CCL2	THP-1	LPS- stimulated	50 nM	Decrease	[2]
α-SMA	Primary HSCs	TGFβ- stimulated	500 nM	Decrease	[2]
Col1A1	Primary HSCs	TGFβ- stimulated	500 nM	Decrease	[2]
Col3A1	Primary HSCs	TGFβ- stimulated	500 nM	Decrease	[2]
TIMP2	Primary HSCs	TGFβ- stimulated	500 nM	Decrease	[2]

Table 3: Anti-inflammatory and Anti-fibrotic Gene Expression Changes with **EDP-305** Treatment.

Experimental ProtocolsIn Vitro Gene Expression Analysis





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Figure 2: General Workflow for In Vitro Gene Expression Analysis.

Cell Culture and Treatment:

- Human hepatocyte cell lines (HepaRG or Huh7.5) were cultured under standard conditions.
 [2][6]
- For analysis of genes involved in bile acid metabolism, HepaRG cells were treated with varying concentrations of EDP-305 for 16 hours.[2]
- For analysis of lipogenic genes, Huh7.5 cells were pre-treated with **EDP-305** (e.g., 50 nM) for 40 hours, followed by an 8-hour co-treatment with the LXR agonist TO901317 (1μΜ).[2]



RNA Isolation and cDNA Synthesis:

- Total RNA was extracted from the treated cells using the TRIzol method, a widely used protocol for efficient isolation of high-quality RNA.[6]
- The isolated RNA was then reverse-transcribed to complementary DNA (cDNA) using standard commercially available kits.

Quantitative Real-Time PCR (qPCR):

- The expression levels of target genes (e.g., SHP, CYP7A1, SCD1) and a housekeeping gene (e.g., 18S rRNA in in-vivo studies) were quantified using real-time PCR.[1][2][6]
- Relative gene expression was calculated from the cycle threshold (CT) values, typically normalized to the expression of the housekeeping gene and expressed as a fold change relative to a vehicle-treated control (e.g., DMSO).

In Vivo Evidence and Clinical Relevance

Preclinical studies in murine models of NASH and liver fibrosis have corroborated the in vitro findings, demonstrating that **EDP-305** treatment reduces liver steatosis, hepatocyte ballooning, inflammation, and fibrosis.[4][7][8][10][11][12] These beneficial histological changes are associated with the modulation of genes involved in these pathological processes.

A Phase II clinical trial (NCT03421431) in patients with NASH demonstrated that 12 weeks of treatment with **EDP-305** (1 mg and 2.5 mg) led to statistically significant reductions in alanine aminotransferase (ALT) levels and liver fat content.[3] The most common adverse event was pruritus, which was dose-dependent.[3] These clinical results provide evidence of target engagement and support the therapeutic potential of **EDP-305** in treating NASH.

Conclusion

EDP-305 is a potent and selective FXR agonist that favorably modulates the gene expression profiles in hepatocytes and other relevant liver cell types. Through the upregulation of genes involved in bile acid transport (BSEP) and feedback inhibition of bile acid synthesis (SHP), and the downregulation of genes involved in de novo lipogenesis (SCD1, DGAT2), inflammation (NF-κB, TNFα), and fibrosis (COL1A1, TIMP1), **EDP-305** addresses multiple key drivers of



NASH pathology. The preclinical and clinical data to date underscore the promise of **EDP-305** as a potential therapeutic agent for patients with NASH. Further investigation into its long-term efficacy and safety is warranted.

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